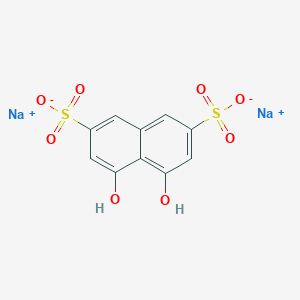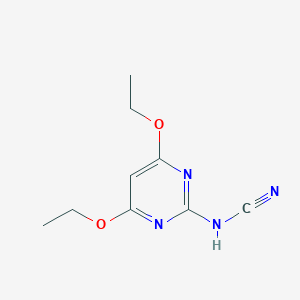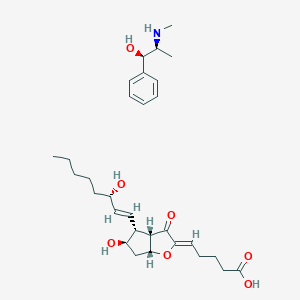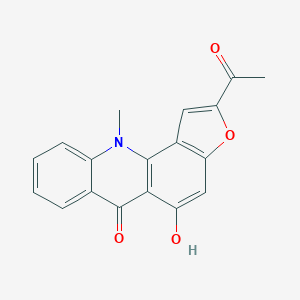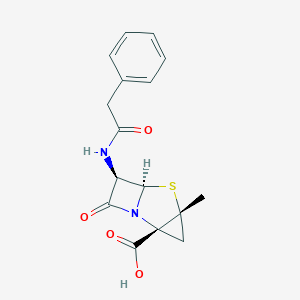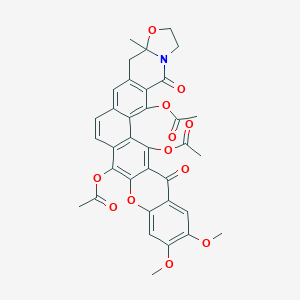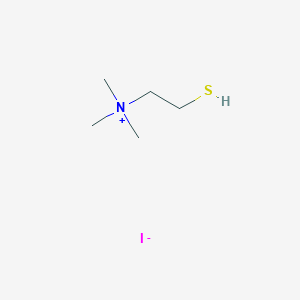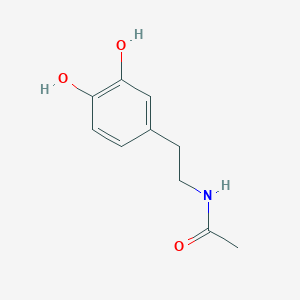
N-アセチルドパミン
概要
説明
N-Acetyldopamine is an organic compound with the chemical formula CH₃C(O)NHCH₂CH₂C₆H₃(OH)₂. It is the N-acetylated derivative of dopamine and plays a crucial role as a reactive intermediate in the process of sclerotization, which is the hardening of insect cuticles . This compound is characterized by its colorless solid appearance and is known for its susceptibility to redox and crosslinking reactions .
科学的研究の応用
N-Acetyldopamine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and polymers.
作用機序
Target of Action
N-Acetyldopamine (NAD) primarily targets the Toll-like receptor 4 (TLR4) , nuclear factor kappa-B (NF-κB) , and NOD-like receptor protein 3 (NLRP3)/Caspase-1 pathways . These targets play a crucial role in the regulation of neuroinflammation .
Mode of Action
NAD interacts with its targets to inhibit neuroinflammation. It has been found to suppress the TLR4/NF-κB and NLRP3/Caspase-1 pathways . Surface plasmon resonance analysis and molecular docking studies have shown that NAD directly binds with TLR4 .
Biochemical Pathways
NAD affects the TLR4/NF-κB and NLRP3/Caspase-1 pathways. These pathways are involved in the regulation of neuroinflammation. By suppressing these pathways, NAD can reduce the inflammatory signals and pro-inflammatory cytokines in BV-2 microglial cells stimulated by lipopolysaccharide (LPS) .
Pharmacokinetics
A comprehensive strategy for simultaneous quantification/semi-quantification of naos in plasma with single n-acetyldopamine dimer a (nad-a) as a reference substance has been established .
Result of Action
The action of NAD results in the reduction of neuroinflammation. It weakens the inflammatory signals and pro-inflammatory cytokines, including nitric oxide (NO), reactive oxygen species (ROS), tumor necrosis factor (TNF)-α, interleukin (IL)-1β, and interleukin 6 (IL-6) in LPS-stimulated BV-2 microglial cells .
Action Environment
The action, efficacy, and stability of NAD can be influenced by environmental factors. For instance, the washing methods used in the processing of Cicadae Periostracum (CP), a traditional Chinese medicinal herb from which NAD is derived, can affect the quality and bioactivity of NAD .
生化学分析
. . .
Biochemical Properties
N-Acetyldopamine interacts with various enzymes and proteins in biochemical reactions. It is a reactive intermediate in the process of sclerotization . The catechol substituent in N-Acetyldopamine is susceptible to redox and crosslinking .
Cellular Effects
It is known that it plays a crucial role in the formation of insect cuticles, indicating its influence on cell function .
Molecular Mechanism
The molecular mechanism of N-Acetyldopamine involves its interaction with biomolecules, enzyme inhibition or activation, and changes in gene expression. The catechol substituent in N-Acetyldopamine is susceptible to redox and crosslinking .
Metabolic Pathways
N-Acetyldopamine is involved in the metabolic pathway of sclerotization in insects . It interacts with enzymes and cofactors in this process, potentially affecting metabolic flux or metabolite levels .
準備方法
Synthetic Routes and Reaction Conditions: N-Acetyldopamine can be synthesized through the acetylation of dopamine. The reaction typically involves the use of acetic anhydride as the acetylating agent in the presence of a base such as pyridine. The reaction is carried out under mild conditions, usually at room temperature, to yield N-Acetyldopamine .
Industrial Production Methods: While specific industrial production methods for N-Acetyldopamine are not extensively documented, the general approach involves large-scale acetylation reactions similar to those used in laboratory synthesis. The process would likely involve continuous flow reactors to ensure efficient production and high yield.
化学反応の分析
Types of Reactions: N-Acetyldopamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones, which are highly reactive intermediates.
Reduction: Reduction reactions can convert N-Acetyldopamine back to dopamine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the catechol moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include silver oxide (Ag₂O) and sodium periodate (NaIO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like thiols and amines can react with the catechol moiety under mild conditions.
Major Products:
Oxidation: Quinones and their derivatives.
Reduction: Dopamine.
Substitution: Various substituted catechol derivatives.
類似化合物との比較
N-Acetyldopamine is unique due to its specific role in sclerotization and its ability to form reactive intermediates. Similar compounds include:
Dopamine: The parent compound, which lacks the acetyl group and has different reactivity and biological functions.
N-Acetyldopamine Dimers: These compounds have enhanced stability and different biological activities compared to the monomer.
Catecholamines: A class of compounds that includes dopamine, norepinephrine, and epinephrine, which share structural similarities but have distinct physiological roles.
N-Acetyldopamine stands out due to its specific applications in insect physiology and potential therapeutic uses in medicine.
特性
IUPAC Name |
N-[2-(3,4-dihydroxyphenyl)ethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-7(12)11-5-4-8-2-3-9(13)10(14)6-8/h2-3,6,13-14H,4-5H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFSAJYZMIPNPHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=CC(=C(C=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70179656 | |
| Record name | N-Acetyldopamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70179656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2494-12-4 | |
| Record name | N-Acetyldopamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2494-12-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Acetyldopamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002494124 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2494-12-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=314644 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Acetyldopamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70179656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(3,4-dihydroxyphenethyl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-Acetyldopamine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AYU97G37EM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | N-Acetyldopamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041943 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


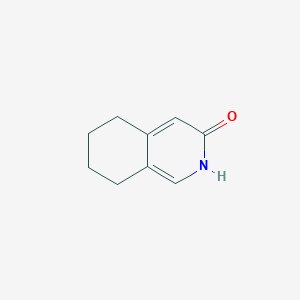
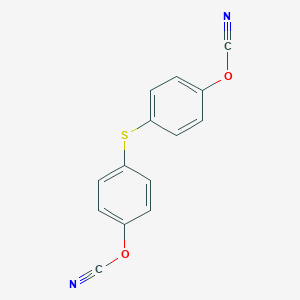
![2-(Chloromethyl)-6-(trifluoromethyl)-1H-benzo[D]imidazole](/img/structure/B8434.png)
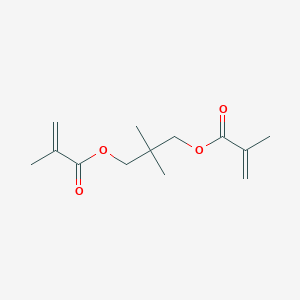
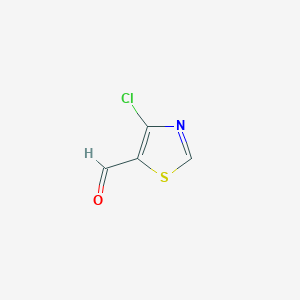
![6-(2-Hydroxypropoxy)[3,4'-bipyridine]-5-carbonitrile](/img/structure/B8442.png)
![2-[(4-Methylbenzyl)thio]ethanamine](/img/structure/B8443.png)
